

Navigating the Maze of Amphiphysin Antibodies: A Comparative Guide to Cross-Reactivity

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Compound of Interest

Compound Name: *amphiphysin*

Cat. No.: *B1176556*

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For researchers, scientists, and drug development professionals, selecting the right antibody is paramount to generating reliable and reproducible data. This guide provides a comparative analysis of commercially available antibodies targeting **Amphiphysin**, with a focus on their potential cross-reactivity with its two major isoforms, **Amphiphysin I (AMPH)** and **Amphiphysin II (BIN1)**.

Amphiphysins are a family of proteins crucial for synaptic vesicle endocytosis and membrane trafficking. The two primary isoforms, **Amphiphysin I** and **II**, share significant homology but have distinct expression patterns and functions, making antibody specificity a critical consideration for accurate experimental outcomes. This guide offers an in-silico analysis of immunogen sequences to predict cross-reactivity, alongside a summary of vendor-provided data and detailed experimental protocols to aid in antibody selection and validation.

Performance Comparison of Commercial Amphiphysin Antibodies

The following tables summarize key information for a selection of commercially available **Amphiphysin I** and **Amphiphysin II (BIN1)** antibodies. The "Predicted Cross-Reactivity" is based on an in-silico analysis of the provided immunogen sequence against the canonical protein sequences of human **Amphiphysin I** (UniProt: P49418) and human **Amphiphysin II (BIN1)** isoform 1 (UniProt: O00499).

Table 1: Comparison of Commercial **Amphiphysin I** Antibodies

Antibody (Vendor, Cat. No.)	Type	Host	Immunogen Sequence/R egion	Predicted Cross- Reactivity with Amphiphysin II (BIN1)	Validated Application s (Vendor Data)
Thermo Fisher Scientific, PA5-18513	Polyclonal	Goat	KRKDESRIS KAE (aa 159- 170 of human Amphiphysin I)	Low. This region has low homology with Amphiphysin II.	Peptide ELISA
Thermo Fisher Scientific, 13379-1-AP	Polyclonal	Rabbit	aa 346-695 of human Amphiphysin I	High. This region contains domains with significant homology to Amphiphysin II.	WB, IHC(P), Flow, IP
Santa Cruz Biotechnolog y, sc-376397 (C-1)	Monoclonal	Mouse	Epitope mapping between amino acids 2-20 at the N- terminus of human Amphiphysin I	Low. The N- terminus of Amphiphysin I is distinct from Amphiphysin II.	WB, IP, IF, ELISA
MyBioSource , MBS8236152	Polyclonal	Rabbit	Synthetic peptide encompassin g a sequence within the center region	Uncertain. Without the exact sequence, prediction is not possible.	WB

of human
Amphiphysin
1
(proprietary)

Table 2: Comparison of Commercial **Amphiphysin II** (BIN1) Antibodies

Antibody (Vendor, Cat. No.)	Type	Host	Immunogen Sequence/R egion	Predicted Cross- Reactivity with Amphiphysin I	Validated Application s (Vendor Data)
Novus Biologicals, NBP2-21675 (2F11)	Monoclonal	Mouse	Chimeric protein that encoded the human BIN1 BAR domain	High. The BAR domain is highly conserved between Amphiphysin I and II.	ELISA, IHC, IHC(P), IP, WB
Cell Signaling Technology, #13679	Polyclonal	Rabbit	Synthetic peptide correspondin g to residues surrounding Ala104 of human BIN1 protein	Low. This region shows low homology with the correspondin g region in Amphiphysin I.	Not specified
Sigma- Aldrich, HPA005437	Polyclonal	Rabbit	Not specified	Uncertain.	IHC
Human Protein Atlas, HPA005437	Polyclonal	Rabbit	VTAGKIASN VQKKLTRAQ EKVLQKLGK AETKDEQF EQCVQNFN KQLTEGTRL QKDLRTYLA SVKAMHEA SKKLNECLQ EYEPDWP GRDEANKIA	Low. This region is specific to an N-terminal region of certain BIN1 isoforms not present in Amphiphysin I.	IHC

ENNDLLWM
DYHQKLVDQ
ALLTMDTYL
GQFPDIKSRI
AKRGRKLVD
YDSARHH

Experimental Protocols

Accurate and reproducible results depend on optimized experimental protocols. Below are detailed methodologies for Western Blotting and Immunohistochemistry for the detection of **Amphiphysin**.

Western Blotting Protocol

- Sample Preparation:
 - Lyse cells or tissues in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
 - Determine protein concentration using a BCA assay.
 - Mix 20-30 µg of protein with 4x Laemmli sample buffer and heat at 95°C for 5 minutes.
- SDS-PAGE:
 - Load samples onto a 4-12% Bis-Tris polyacrylamide gel.
 - Run the gel at 150V for 60-90 minutes in MOPS or MES running buffer.
- Protein Transfer:
 - Transfer proteins to a PVDF membrane using a wet transfer system at 100V for 90 minutes at 4°C.
- Immunodetection:

- Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Optimal dilution should be determined empirically.
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Wash the membrane three times for 10 minutes each with TBST.
- Detection:
 - Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
 - Capture the signal using a chemiluminescence imaging system.

Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Brain Tissue

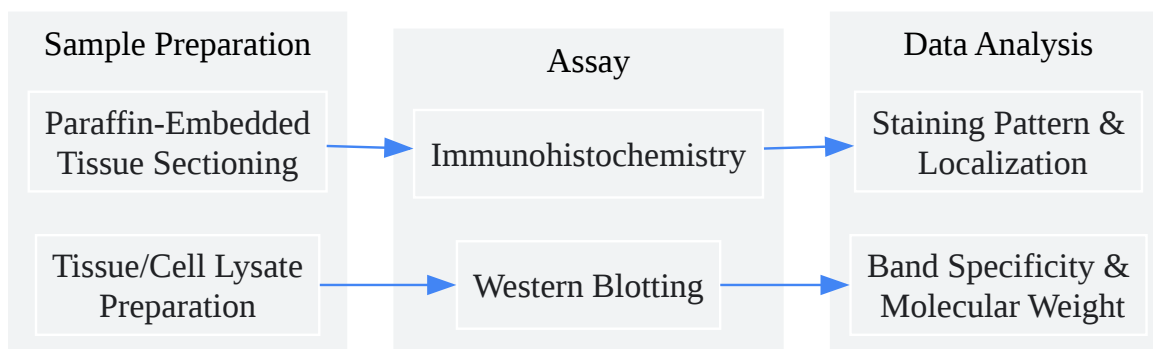
- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2 x 5 minutes).
 - Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).
 - Rinse with distilled water.
- Antigen Retrieval:
 - Perform heat-induced epitope retrieval (HIER) by immersing slides in 10 mM sodium citrate buffer (pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
 - Allow slides to cool to room temperature.

- Immunostaining:
 - Wash slides with PBS.
 - Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 15 minutes.
 - Wash with PBS.
 - Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.
 - Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
 - Wash slides three times with PBS.
 - Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
 - Wash slides three times with PBS.
 - Incubate with avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.
 - Wash slides three times with PBS.
- Visualization and Counterstaining:
 - Develop the signal with a DAB (3,3'-diaminobenzidine) substrate kit until the desired stain intensity is reached.
 - Rinse with distilled water.
 - Counterstain with hematoxylin.
 - Rinse with distilled water.
- Dehydration and Mounting:
 - Dehydrate through a graded series of ethanol and clear with xylene.

- Mount with a permanent mounting medium.

Visualizing Experimental Workflow and Logic

To further clarify the process of antibody selection and validation, the following diagrams illustrate a typical experimental workflow and the decision-making process.



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